2-Bromo-2'-deoxyinosine
Overview
Description
2-Bromo-2’-deoxyinosine is a synthetic nucleoside analog that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of a bromine atom at the 2-position of the deoxyinosine molecule, which significantly alters its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2’-deoxyinosine typically involves the bromination of 2’-deoxyinosine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
While specific industrial production methods for 2-Bromo-2’-deoxyinosine are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2’-deoxyinosine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the nucleoside, altering its chemical properties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like thiols, amines, and alcohols, typically under basic conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 2’-deoxyinosine derivatives, while coupling reactions can produce complex nucleoside analogs with extended carbon chains.
Scientific Research Applications
2-Bromo-2’-deoxyinosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex nucleoside analogs and studying reaction mechanisms.
Biology: Researchers use it to investigate the effects of nucleoside modifications on DNA and RNA structures and functions.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research, due to its ability to interfere with nucleic acid metabolism.
Mechanism of Action
The mechanism of action of 2-Bromo-2’-deoxyinosine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The bromine atom plays a crucial role in enhancing the compound’s reactivity and binding affinity to molecular targets such as enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyinosine: Lacks the bromine atom, resulting in different chemical and biological properties.
2-Bromo-2’-deoxyadenosine: Similar structure but with an adenine base instead of inosine, leading to different biological activities.
7-Deaza-2’-deoxyinosine: Another nucleoside analog with modifications at the 7-position, used for different research applications.
Uniqueness
2-Bromo-2’-deoxyinosine is unique due to the presence of the bromine atom, which significantly enhances its chemical reactivity and potential for forming various derivatives. This makes it a valuable tool in synthetic chemistry and a promising candidate for therapeutic applications.
Biological Activity
2-Bromo-2'-deoxyinosine (2-Brd-2'-dIno) is a synthetic nucleoside analog that has garnered significant attention in biochemical research due to its unique properties and biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in research, and implications for therapeutic use.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom at the 2-position of the deoxyinosine molecule. This modification alters its chemical behavior and enhances its reactivity compared to natural nucleosides. The molecular formula for 2-Brd-2'-dIno is CHBrNO .
Mechanisms of Biological Activity
The biological activity of 2-Brd-2'-dIno primarily stems from its incorporation into nucleic acids, where it disrupts normal base pairing and replication processes. This incorporation can lead to several significant biological effects:
- DNA Damage and Repair Studies : 2-Brd-2'-dIno is utilized to mimic DNA lesions caused by environmental factors such as radiation or chemical mutagens. Researchers incorporate it into synthetic DNA oligonucleotides to study how cellular enzymes recognize and repair these lesions, providing insights into genomic integrity maintenance .
- Photoreactive Oligonucleotides : By attaching a photosensitive group to the bromine atom, 2-Brd-2'-dIno can be used in photoreactive oligonucleotides. These molecules can crosslink to complementary sequences upon light exposure, facilitating studies on protein-DNA interactions and the development of novel genetic manipulation tools .
- Interaction with Biomolecules : Studies have shown that 2-Brd-2'-dIno reacts with guanosine 3'-phosphate, leading to the formation of various adducts. These reactions are analyzed using techniques like postlabeling to understand their implications on DNA modifications induced by environmental stressors .
Antiviral and Anticancer Applications
Research indicates that 2-Brd-2'-dIno exhibits potential antiviral and anticancer properties:
- Antitumor Activity : In studies involving murine tumor models, 2-Brd-2'-dIno analogs demonstrated significant antitumor activity against various cancers, including L1210 leukemia and B16 melanoma. The effectiveness of these compounds was found to be schedule-dependent, suggesting that administration timing can influence therapeutic outcomes .
- Antiviral Properties : Similar compounds have shown in vivo antiviral activity, indicating that 2-Brd-2'-dIno may also possess relevant antiviral properties worth exploring further .
Comparative Analysis with Related Compounds
To better understand the unique characteristics of 2-Brd-2'-dIno, a comparison with structurally similar compounds is valuable:
Compound Name | Structural Difference | Unique Properties |
---|---|---|
2'-Deoxyinosine | Lacks the bromine atom | Natural nucleoside without modification |
2-Bromo-2'-deoxyadenosine | Adenine base instead of inosine | Exhibits different biological activities |
7-Deaza-2'-deoxyinosine | Modification at the 7-position | Used for different research applications |
The presence of the bromine atom in 2-Brd-2'-dIno enhances its reactivity and potential for forming various derivatives, making it a valuable tool in synthetic chemistry and therapeutic applications .
Case Studies and Research Findings
Numerous studies have highlighted the biological implications of 2-Brd-2'-dIno:
- DNA Repair Mechanisms : A study demonstrated that cells treated with oligonucleotides containing 2-Brd-2'-dIno showed altered repair kinetics when exposed to DNA-damaging agents, highlighting its utility in elucidating DNA repair pathways .
- Antitumor Efficacy : Research indicated that specific dosing schedules for administering brominated nucleosides resulted in enhanced antitumor efficacy while minimizing toxicity to healthy tissues .
- Photochemical Applications : Investigations into photoreactive oligonucleotides containing 2-Brd-2'-dIno revealed novel approaches for studying protein-DNA interactions under controlled light conditions, paving the way for advanced genetic engineering techniques .
Properties
IUPAC Name |
2-bromo-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H,13,14,18)/t4-,5+,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAZEBCPIVCHRO-KVQBGUIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)Br)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)Br)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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